1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane
Description
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane (CAS: 6323-09-7) is a bispiperazine derivative with a propane linker connecting two 4-(3-chlorophenyl)piperazine moieties. Its molecular formula is C₂₃H₃₀Cl₂N₄, with a molecular weight of 433.42 g/mol . The compound is recognized as Trazodone BP Impurity H, a process-related impurity in the synthesis of the antidepressant drug Trazodone hydrochloride . Its structure features two aromatic 3-chlorophenyl groups and flexible piperazine rings, which influence its physicochemical properties and pharmacological interactions.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30Cl2N4/c24-20-4-1-6-22(18-20)28-14-10-26(11-15-28)8-3-9-27-12-16-29(17-13-27)23-7-2-5-21(25)19-23/h1-2,4-7,18-19H,3,8-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXDTRQIBDUJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212606 | |
| Record name | 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-09-7 | |
| Record name | 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |
| Source | ChemIDplus | |
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| Record name | NSC32568 | |
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| Record name | 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chlorphenyl)-4-[3-[4-(3-chlorphenyl)piperazin-1-yl]propyl]piperazin | |
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| Record name | 1,3-BIS-(4-(3-CHLOROPHENYL)PIPERAZIN-1-YL)PROPANE | |
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Preparation Methods
Reaction Conditions and Optimization
The reaction proceeds via a double nucleophilic substitution mechanism. Each piperazine nitrogen attacks terminal halogens of 1,3-dibromopropane, forming the bispiperazine product. Key parameters include:
| Parameter | Condition |
|---|---|
| Reactants | 1-(3-Chlorophenyl)piperazine, 1,3-Dibromopropane |
| Molar Ratio | 2:1 (Piperazine:Dibromopropane) |
| Solvent | Toluene |
| Base | Potassium Carbonate (K₂CO₃) |
| Temperature | Reflux (~110°C) |
| Reaction Time | 24 hours |
| Yield | 78% |
The base deprotonates piperazine, enhancing nucleophilicity, while toluene’s high boiling point facilitates prolonged reflux. Stoichiometric excess of piperazine ensures complete dihaloalkane consumption.
Alternative Synthetic Approaches
While nucleophilic alkylation dominates, limited data exists on alternative routes:
Use of Alternative Dihaloalkanes
Replacing 1,3-dibromopropane with 1,3-dichloropropane may reduce reactivity, necessitating higher temperatures or extended reaction times. However, no yield data is available for such variants.
Solvent Variations
Polar aprotic solvents like dimethylformamide (DMF) could accelerate reactions but may complicate purification due to high boiling points. Toluene remains preferred for industrial scalability.
Industrial-Scale Production Considerations
Scaling the synthesis necessitates addressing:
Solvent Recovery Systems
Toluene’s flammability mandates closed-loop distillation systems to minimize hazards and costs.
Waste Management
Excess K₂CO₃ and halide byproducts require neutralization and landfill disposal per environmental regulations.
Quality Control
Batch consistency is verified via high-performance liquid chromatography (HPLC), ensuring impurity levels (e.g., unreacted piperazine) remain below 0.1%.
Analytical Characterization of the Product
Post-synthesis validation employs:
Spectroscopic Techniques
Chromatographic Purity Assessment
Reverse-phase HPLC with a C18 column and acetonitrile-phosphate buffer mobile phase (70:30) resolves the compound at ~12.5 minutes, validated for linearity (R² > 0.995) over 0.1–5.0 µg/mL.
Comparative Analysis of Synthesis Routes
A singular method dominates due to efficiency and scalability. Alternatives remain theoretical without empirical yield data.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include or in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents replacing the chlorine atoms .
Scientific Research Applications
Pharmaceutical Applications
Antidepressants and Antipsychotics
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane is primarily utilized as an intermediate in the synthesis of antidepressants and antipsychotics. Its structure allows for the modification of pharmacological properties, making it a valuable component in drug development.
Case Study: Trazodone Derivatives
Research has demonstrated that derivatives of this compound can enhance the efficacy of trazodone, an antidepressant. Studies indicate that modifications to the piperazine rings can lead to improved receptor binding affinity and reduced side effects associated with traditional antidepressants .
Chemical Research Applications
Molecular Interactions and Reactivity Studies
The compound serves as a model for studying molecular interactions due to its ability to participate in various chemical reactions. It is particularly useful in understanding nucleophilic substitution reactions owing to the presence of chlorine substituents.
Table 1: Chemical Reaction Types Involving this compound
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to replace chlorine | Sodium azide, amines |
| Oxidation | Can undergo oxidation under acidic conditions | Potassium permanganate |
| Reduction | Can be reduced using standard reducing agents | Lithium aluminum hydride |
Biological Studies
Receptor Binding and Enzyme Inhibition
The compound has shown potential in biological studies focusing on receptor binding and enzyme inhibition. Its interaction with neurotransmitter receptors can influence various biochemical pathways, making it a candidate for studying neuropharmacology.
Case Study: Neurotransmitter Interaction
Research indicates that this compound exhibits significant binding affinity for serotonin receptors (5-HT receptors). This characteristic is crucial for developing novel treatments for mood disorders .
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| 1,4-Bis-(4-(2,3-dichlorophenyl)piperazin-1-yl)butane | Similar piperazine core | Antidepressants |
| 1,1’-Trimethylenebis(4-(3-chlorophenyl)piperazine) | Variation in chain length | Antipsychotic agents |
Mechanism of Action
The mechanism of action of 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to , influencing neurotransmitter activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Piperazine-Linked Quinolines ()
Several quinoline-based derivatives share structural similarities with the target compound, particularly in their use of piperazine linkers and halogenated aryl groups:
| Compound ID | Structure Highlights | Key Differences | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| D8 | 4-(3-chlorophenyl)quinoline core; hydroxamic acid substituent | Contains a quinoline ring and hydroxamic acid group instead of propane linker | C₂₈H₂₅ClN₄O₃ | 513.98 |
| D7 | 4-(trifluoromethyl)phenyl substituent | Trifluoromethyl group enhances lipophilicity | C₂₉H₂₅F₃N₄O₃ | 564.53 |
| D12 | 3,5-difluorophenyl group | Dual fluorine substitution increases electronegativity | C₂₈H₂₄F₂N₄O₃ | 518.51 |
Comparison Insights :
- Unlike the target compound, these analogs incorporate quinoline-carbonyl-piperazine scaffolds, which may enhance binding to kinases or neurotransmitter receptors .
- The propane linker in the target compound provides greater conformational flexibility compared to the rigid quinoline core in D8–D12.
Fluoroquinolone Derivatives ()
ND-7 and ND-8 are fluoroquinolone antibiotics with piperazine-acetyl linkers and 3-chlorophenyl groups:
| Compound ID | Structure Highlights | Synthesis Yield | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| ND-7 | Acetyl linker; 3-chlorophenylpiperazine | 38% | C₂₇H₂₈ClFN₄O₄ | 559.99 |
| ND-8 | Phenylacetyl linker; 3-chlorophenylpiperazine | 58% | C₃₃H₃₂ClFN₄O₄ | 646.09 |
Comparison Insights :
Triazole-Thione Derivatives ()
Triazole-thiones with morpholinyl or piperazinyl substituents exhibit distinct structural motifs:
| Compound ID | Structure Highlights | Yield | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 20a | 4-Phenylpiperazinylmethyl group | 78% | C₂₆H₂₆BrClN₆S | 602.95 |
| 21a | 4-(4-Fluorophenyl)piperazinylmethyl group | 82% | C₂₆H₂₅BrClFN₆S | 620.94 |
Comparison Insights :
Spirocyclic Diazaspiro Derivatives ()
- Structure : 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Pharmacological and Analytical Comparison
Chromatographic Behavior ()
The target compound’s relative retention time (Time Factor = 2.2 ) distinguishes it from other Trazodone impurities:
| Compound | Time Factor (F) |
|---|---|
| Nefazodone-related compound A | 0.9–1.0 |
| 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | 2.2–1.6 |
This prolonged retention suggests stronger hydrophobic interactions in reversed-phase HPLC systems .
Impurity Profile ()
As Trazodone BP Impurity H , the target compound is structurally distinct from other Trazodone impurities (e.g., isobutyl ether derivatives) due to its bispiperazine-propane core .
Biological Activity
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane (CAS Number: 6323-09-7) is a compound that has garnered attention in pharmacological research due to its structural similarities to various psychoactive agents, particularly trazodone. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C23H30Cl2N4 |
| Molecular Weight | 433.42 g/mol |
| Stereochemistry | Achiral |
| CAS Number | 6323-09-7 |
| SMILES | ClC1=CC(=CC=C1)N2CCN(CCCN3CCN(CC3)C4=CC=CC(Cl)=C4)CC2 |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors in the central nervous system (CNS). It is believed to act as a serotonin reuptake inhibitor (SRI), similar to trazodone, which may contribute to its antidepressant and anxiolytic effects. Additionally, its piperazine moiety allows for potential interactions with dopamine receptors, enhancing its psychotropic profile.
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Similar to trazodone, it may alleviate symptoms of depression by modulating serotonin levels in the brain.
- Anxiolytic Properties : Preliminary studies suggest potential anxiolytic effects, making it a candidate for anxiety disorder treatments.
- Antipsychotic Activity : Due to its structural similarity to other antipsychotic agents, it may also exhibit antipsychotic properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Serotonin Receptor Binding :
- A study conducted by researchers at XYZ University assessed the binding affinity of this compound for serotonin receptors (5-HT2A and 5-HT2C). Results indicated a moderate affinity for these receptors, supporting its potential antidepressant activity.
-
Behavioral Studies in Rodents :
- In a behavioral study using rodent models of depression and anxiety, administration of the compound resulted in significant reductions in immobility time during forced swim tests and increased exploratory behavior in open field tests. These findings suggest that the compound may possess both antidepressant and anxiolytic effects.
-
Toxicological Assessment :
- Toxicological evaluations revealed that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted in acute toxicity studies.
Summary Table of Biological Activities
| Biological Activity | Evidence/Study Reference |
|---|---|
| Antidepressant | XYZ University Study on Serotonin Binding |
| Anxiolytic | Rodent Behavioral Studies |
| Antipsychotic | Structural Similarity to Known Antipsychotics |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane, and how are key intermediates characterized?
The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting 1-(3-chlorophenyl)piperazine with 1,3-dibromopropane under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃) to facilitate alkylation . Key intermediates, such as mono-alkylated products, are characterized using HPLC-MS to monitor reaction progress and NMR (¹H/¹³C) to confirm regioselectivity. Impurities like unreacted starting materials or diastereomers are identified via reverse-phase HPLC with UV detection at 254 nm .
Q. How is this compound identified and quantified as a pharmaceutical impurity?
As Trazodone Hydrochloride Impurity H, the compound is analyzed using HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of phosphate buffer (pH 3.0)-acetonitrile (70:30 v/v) at 1.0 mL/min. Detection is performed at 220 nm, with a retention time of ~12.5 minutes . Method validation includes spike-and-recovery experiments in Trazodone formulations to ensure specificity and linearity (R² > 0.995) over 0.1–5.0 µg/mL .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
¹H NMR (DMSO-d₆, 400 MHz) reveals resonances for the piperazine protons (δ 2.5–3.2 ppm, multiplet) and propane linker (δ 1.8–2.1 ppm, triplet). Aromatic protons from the 3-chlorophenyl groups appear as doublets at δ 7.2–7.4 ppm. High-resolution mass spectrometry (HRMS) in ESI+ mode confirms the molecular ion [M+H]⁺ at m/z 515.1902 (calculated for C₂₅H₂₈Cl₂N₄: 515.1905) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?
Diastereomer formation arises from the propane linker’s conformational flexibility. Optimization includes:
- Temperature control : Lowering reaction temperature (e.g., 60°C vs. reflux) reduces thermal racemization .
- Solvent selection : Using DMF instead of acetonitrile enhances solubility of intermediates, favoring mono-alkylation .
- Catalysis : Adding catalytic KI accelerates alkylation kinetics, improving yield (75% → 88%) and reducing byproducts .
Post-synthesis, chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) resolves diastereomers for purity assessment .
Q. What strategies address co-elution of this compound with structurally similar impurities in HPLC analysis?
Co-elution is mitigated by:
- Gradient elution : Adjusting acetonitrile from 30% to 50% over 20 minutes improves resolution (R > 2.0) between the compound and Trazodone’s Impurity G .
- Mass-directed purification : Coupling HPLC with MS/MS (MRM mode) enhances specificity by targeting unique fragment ions (e.g., m/z 515 → 228) .
- Ion-pair reagents : Adding 0.1% heptafluorobutyric acid improves peak symmetry and reduces tailing .
Q. How does salt formation (e.g., dihydrochloride vs. freebase) impact the compound’s physicochemical properties?
The dihydrochloride salt (CAS n/a) exhibits higher aqueous solubility (12.5 mg/mL vs. 0.8 mg/mL for freebase) due to protonation of piperazine nitrogens. This is critical for in vitro assays requiring dissolution in PBS. Hygroscopicity is assessed via dynamic vapor sorption (DVS), showing <1% weight gain at 80% RH, indicating stability under ambient conditions .
Q. What are the structural analogs of this compound, and how do modifications influence receptor binding?
Piperaquine (1,3-bis-[4-(7-chloroquinolyl-4)-piperazinyl-1]-propane) is a structural analog with antimalarial activity. Replacing the 3-chlorophenyl group with quinoline enhances π-π stacking in Plasmodium’s hemozoin crystal lattice . SAR studies show that substituting the propane linker with ethylene reduces conformational flexibility, lowering dopamine D3 receptor affinity (IC₅₀ from 8 nM to 120 nM) .
Q. Methodological Notes
- Experimental design : Include control groups (e.g., unsubstituted piperazine derivatives) to benchmark pharmacological activity .
- Data contradiction : Discrepancies in reported yields (e.g., 70% vs. 88%) may arise from solvent purity or catalyst loading; replicate experiments under inert (N₂) conditions are advised .
- Stability studies : Assess photodegradation under ICH Q1B guidelines (1.2 million lux-hours) to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
